Norquetiapine is the major active human metabolite of the atypical antipsychotic drug quetiapine. [] It is classified as a norepinephrine transporter inhibitor and has demonstrated unique pharmacological properties in vitro. [, ] Norquetiapine plays a crucial role in scientific research due to its distinct receptor profile and potential for contributing to the therapeutic effects of quetiapine. [] Research on norquetiapine encompasses investigations into its pharmacological activity, pharmacokinetic properties, and potential therapeutic applications beyond those of its parent compound. [, , ]
Norquetiapine exerts its effects through interaction with various neurotransmitter systems. It demonstrates a high affinity for the norepinephrine transporter (NET), effectively inhibiting norepinephrine reuptake. [, ] This inhibition leads to increased levels of norepinephrine in the synapse, potentially contributing to its antidepressant effects. []
Beyond NET inhibition, norquetiapine exhibits partial agonist activity at 5-HT1A receptors and antagonistic effects at presynaptic α2, 5-HT2C, and 5-HT7 receptors. [] These interactions with serotonergic receptors further contribute to its complex pharmacological profile and potential therapeutic applications.
Furthermore, research suggests that norquetiapine might inhibit HCN1 currents, which could contribute to its effectiveness in treating schizophrenia and depression. []
Comparative studies have revealed that norquetiapine possesses superior physicochemical properties compared to its parent compound, quetiapine. [] These include a higher pKa, enhanced solubility, and greater stability in rat liver microsomes. []
Norquetiapine also exhibits optimal log D and log P values, suggesting favorable lipophilicity and permeability characteristics. [] These properties contribute to its enhanced oral bioavailability and brain distribution compared to quetiapine. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: